molecular formula C10H11Cl B3021602 1-Chloro-1,2,3,4-tetrahydronaphthalene CAS No. 58485-68-0

1-Chloro-1,2,3,4-tetrahydronaphthalene

Cat. No. B3021602
CAS RN: 58485-68-0
M. Wt: 166.65 g/mol
InChI Key: URZAPYFJGQXLKY-UHFFFAOYSA-N
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Description

1-Chloro-1,2,3,4-tetrahydronaphthalene, also known as chlorotetralin, is a chemical compound with the molecular formula C10H11Cl . It has a molecular weight of 166.65 g/mol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Chloro-1,2,3,4-tetrahydronaphthalene is 1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 . The canonical SMILES representation is C1CC(C2=CC=CC=C2C1)Cl .


Physical And Chemical Properties Analysis

1-Chloro-1,2,3,4-tetrahydronaphthalene has a molecular weight of 166.65 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass is 166.0549280 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 11 . The complexity of the molecule is 133 .

Scientific Research Applications

Self-Assembly Structures

1-Chloro-1,2,3,4-tetrahydronaphthalene molecules exhibit interesting self-assembly properties. They can form chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures at room temperature on graphite surfaces. This characteristic is significant for the development of nanostructured materials and surface engineering (Silly, Ausset, & Sun, 2017).

Oxidation Catalysis

The compound plays a role in liquid-phase oxidation processes. When oxidized in the presence of copper(II) acetate and lithium chloride, it accelerates reactions by forming complexes with copper(II) ions. This process is vital for understanding catalytic mechanisms and developing new catalysts (Imamura et al., 1976).

Molecular Conformation Studies

The molecular conformation of derivatives of 1,2,3,4-tetrahydronaphthalene has been studied, revealing insights into their structural properties. This information is crucial for the development of novel organic compounds and for understanding molecular interactions (Mague et al., 2014).

Chiral Auxiliary in Reactions

1,2,3,4-Tetrahydronaphthalene derivatives have been used as chiral auxiliaries in chemical reactions, such as Reformatsky-type reactions. This application is important for the synthesis of chiral compounds, which are essential in pharmaceuticals and agrochemicals (Orsini et al., 2005).

Fuel and Energy Research

The compound is investigated for its autoignition properties at various temperatures, contributing to the understanding of fuel chemistry and combustion processes. This research is significant for improving fuel efficiency and reducing emissions (Raza et al., 2020).

Physical Property Analysis of Mixtures

Research on the physical properties of mixtures containing 1,2,3,4-tetrahydronaphthalene, like density, viscosity, and speed of sound, provides insights into the behavior of chemical mixtures. This data is crucial for industrial applications such as lubricants, fuels, and other chemical products (Prak & Lee, 2016).

Reactivity with Organometallic Compounds

The reactivity of 1,2,3,4-tetrahydronaphthalene with organometallic compounds like manganese carbonyl has been studied, providing valuable information for organometallic chemistry and synthesis (Lee et al., 1995).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-chloro-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAPYFJGQXLKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921000
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,2,3,4-tetrahydronaphthalene

CAS RN

58485-68-0, 113110-47-7
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Record name 1-Chloro-1,2,3,4-tetrahydronaphthalene
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Record name 1-chloro-1,2,3,4-tetrahydronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
H SUGIHARA, K UKAWA, A MIYAKE… - Chemical and …, 1978 - jstage.jst.go.jp
5—or 7-Substitutecl cis-and trans—2-lei/t-butylamino-6-hydroxy—1, 2, 3, 4-tetrahydro-1—naphthalenols (cis—Zgwcis-32) and (tmns-30-tmns-35) were synthesized from 1, 2-N—teit—…
Number of citations: 5 www.jstage.jst.go.jp
JS Kudavalli, RAM O'Ferrall - Beilstein Journal of Organic …, 2010 - beilstein-journals.org
Solvolysis of trichloroacetate esters of 2-methoxy-1, 2-dihydro-1-naphthols shows a remarkably large difference in rates between the cis and trans isomers, k cis/k trans= 1800 in …
Number of citations: 5 www.beilstein-journals.org
杉原弘貞, 鵜川清, 三宅昭夫, 三野安 - Chemical and Pharmaceutical …, 1978 - jlc.jst.go.jp
5- or 7-Substituted cis- and trans-2-tert-butylamino-6-hydroxy-1, 2, 3, 4-tetrahydro-1-naphthalenols (cis-29-cis-32) and (trans-30-trans-35) were synthesized from 1, 2-N-tertbutylimino …
Number of citations: 2 jlc.jst.go.jp
Y Shiraishi, T Naito, T Hirai… - Industrial & engineering …, 2002 - ACS Publications
A desulfurization process for light oils has been investigated, based on the formation and subsequent adsorption of N-tosylsulfimides, produced by the reaction of the sulfur compounds …
Number of citations: 10 0-pubs-acs-org.brum.beds.ac.uk
KE Poremba, NT Kadunce, N Suzuki… - Journal of the …, 2017 - ACS Publications
An asymmetric Ni-catalyzed reductive cross-coupling of (hetero)aryl iodides and benzylic chlorides has been developed to prepare enantioenriched 1,1-diarylalkanes. As part of these …
Number of citations: 221 0-pubs-acs-org.brum.beds.ac.uk
AP Brucks, DS Treitler, SA Liu, SA Snyder - Synthesis, 2013 - thieme-connect.com
While methods for the racemic dihalogenation and halohydroxylation of alkenes have been known for decades, enantioselective variants of these processes remain elusive. Initial …
Z Zhu, L Lin, J Xiao, Z Shi - Angewandte Chemie International …, 2022 - Wiley Online Library
Stereo‐ and enantioselective cross‐electrophile coupling involving C−F bond activation is reported. Treatment of gem‐difluoroalkenes with racemic benzyl electrophiles in the presence …
G Aydın, S Çol, E Karakılıç, M Emirik, A Baran - Tetrahedron, 2023 - Elsevier
In this study, benzoconduritols, benzohalogenoconduritol, and benzodihalogenoconduritols with conduritol-A and –C structures from oxo-norbornene derivative endo-10 b, exo-11 b …
RA Valiulin, S Mamidyala, MG Finn - The Journal of Organic …, 2015 - ACS Publications
The in situ preparation and trapping of chlorine azide provided a versatile one-pot method for the azidochlorination of alkenes. Gaseous ClN 3 generated from sodium azide, …
Number of citations: 45 0-pubs-acs-org.brum.beds.ac.uk
KE Poremba, NT Kadunce, N Suzuki, AH Cherney… - scholar.archive.org
1. Materials and Methods S3 2. Optimization of Reaction Parameters S5 3. Ligand Preparation S7 4. Substrate Preparation S13 5. Enantioselective Reductive Cross-Coupling S16 a. …
Number of citations: 0 scholar.archive.org

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